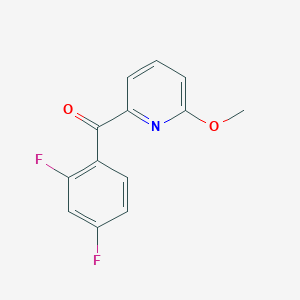

2-(2,4-Difluorobenzoyl)-6-methoxypyridine

Description

Properties

IUPAC Name |

(2,4-difluorophenyl)-(6-methoxypyridin-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F2NO2/c1-18-12-4-2-3-11(16-12)13(17)9-6-5-8(14)7-10(9)15/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTFJBNLRSCIHPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=N1)C(=O)C2=C(C=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101218146 | |

| Record name | (2,4-Difluorophenyl)(6-methoxy-2-pyridinyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101218146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187165-31-6 | |

| Record name | (2,4-Difluorophenyl)(6-methoxy-2-pyridinyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187165-31-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,4-Difluorophenyl)(6-methoxy-2-pyridinyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101218146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Step-by-Step Synthesis:

Preparation of 2,4-Difluorobenzoyl Chloride:

- This can be synthesized from 2,4-difluorobenzoic acid using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

-

- React 6-methoxypyridine with 2,4-difluorobenzoyl chloride in the presence of a catalyst like aluminum chloride (AlCl₃) in a suitable solvent.

-

- The resulting product can be purified using column chromatography or recrystallization.

Analysis of Reaction Conditions

| Reaction Component | Role | Typical Conditions |

|---|---|---|

| 6-Methoxypyridine | Substrate | Room temperature to 100°C |

| 2,4-Difluorobenzoyl Chloride | Acylating Agent | Prepared in situ or pre-synthesized |

| Aluminum Chloride (AlCl₃) | Catalyst | 1-5 mol% relative to substrate |

| Solvent | Reaction Medium | Dichloromethane, chloroform, or toluene |

Challenges and Considerations

- Catalyst Selection: The choice of catalyst can significantly affect the yield and selectivity of the reaction. Aluminum chloride is commonly used, but other Lewis acids may also be effective.

- Solvent Choice: The solvent should be inert and capable of dissolving both reactants and the catalyst. Common choices include dichloromethane or chloroform.

- Temperature Control: Maintaining an optimal temperature is crucial to prevent side reactions and ensure high yields.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Difluorobenzoyl)-6-methoxypyridine can undergo various types of chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The carbonyl group in the benzoyl moiety can be reduced to form an alcohol.

Substitution: The fluorine atoms on the benzoyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst or under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 2-(2,4-difluorobenzoyl)-6-formylpyridine, while reduction of the carbonyl group can produce 2-(2,4-difluorobenzyl)-6-methoxypyridine .

Scientific Research Applications

Pharmaceutical Development

Due to its potential antimicrobial and anticancer properties, 2-(2,4-Difluorobenzoyl)-6-methoxypyridine is being explored as a lead compound in drug discovery. Research indicates that it may exhibit significant biological activities:

- Antimicrobial Activity : Preliminary studies suggest efficacy against various bacterial strains, indicating potential for developing new antimicrobial therapies.

- Anticancer Properties : In vitro studies have shown that the compound can induce apoptosis in cancer cell lines, making it a candidate for further investigation in cancer therapeutics.

Case Study Example : A study evaluated the compound's effectiveness against multiple bacterial strains, demonstrating significant inhibition at specific concentrations. This supports its potential application in developing new antimicrobial agents.

Agricultural Chemicals

The compound's biological activity may also find applications in agricultural chemistry, particularly in developing agrochemicals aimed at pest control. Its structural characteristics could enhance its effectiveness as a pesticide or herbicide.

Research Insight : Studies focusing on the compound's interactions with plant systems suggest it may influence growth or resistance mechanisms, warranting further exploration in agricultural applications.

Material Science

In material science, this compound could be utilized to create functional materials or coatings due to its chemical stability and reactivity. Its unique properties make it suitable for applications requiring durable and effective materials.

Comparative Data Table

| Application Area | Observations |

|---|---|

| Pharmaceutical | Active against bacteria; Induces apoptosis in cancer cells |

| Agricultural Chemicals | Potential use as pesticide/herbicide |

| Material Science | Suitable for creating stable functional materials |

Research Findings

Recent studies have focused on the pharmacological properties of this compound, revealing:

- Cellular Effects : Modulation of gene expression related to cell growth and survival.

- Dosage Effects : Varying effects with dosage; lower doses may enhance metabolic activity while higher doses could lead to cytotoxicity.

Mechanism of Action

The mechanism of action of 2-(2,4-Difluorobenzoyl)-6-methoxypyridine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Substituent Position and Halogen Effects

The compound’s analogs, synthesized in a 2018 study (Scheme 1, ), include derivatives with variations in the benzoyl substituent (e.g., 2,6-difluoro, 3-fluoro, 4-trifluoromethyl). Key comparisons are outlined below:

Key Insight : The 2,4-difluoro configuration in 5a balances electronegativity, steric bulk, and hydrogen-bonding capacity, making it superior for kinase inhibition compared to other halogenated analogs.

Comparison with Non-Fluorinated Analogs

Replacement of fluorine with other groups significantly impacts functionality:

Pyridine Ring Modifications

Structural analogs with piperidine or substituted pyridine cores exhibit distinct properties:

Biological Activity

2-(2,4-Difluorobenzoyl)-6-methoxypyridine is an organic compound that has garnered attention in pharmacological research due to its unique structural features and potential biological activities. This compound possesses a pyridine ring, a methoxy group, and a difluorobenzoyl moiety, which contribute to its chemical reactivity and biological interactions. The molecular formula is C12H9F2N1O1, indicating the presence of halogenated aromatic systems that often exhibit significant biological properties.

The presence of the difluorobenzoyl group enhances lipophilicity, which may influence the compound's interaction with biological membranes and its bioavailability. The methoxy group can also affect the compound's electronic properties and steric hindrance, potentially impacting its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest potential antibacterial properties.

- Anticancer Properties : There is emerging evidence supporting its role as a lead compound in cancer therapy.

- Agrochemical Applications : Its biological activity may extend to agricultural uses, particularly in pest control formulations.

The exact mechanisms underlying the biological activities of this compound are still under investigation. However, it is hypothesized that the compound may interact with specific cellular targets, leading to inhibition of key enzymes or disruption of cellular processes. For instance, compounds with similar structures have been shown to inhibit tubulin polymerization, which is crucial for cell division in cancer cells.

Anticancer Activity

A study focusing on structurally related compounds demonstrated significant cytotoxic effects against various cancer cell lines. For example:

- Cell Lines Tested : A549 (lung carcinoma), HeLa (cervical carcinoma).

- Findings : Compounds similar to this compound exhibited IC50 values in the micromolar range, indicating effective inhibition of cell proliferation.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | A549 | 0.15 |

| Compound B | HeLa | 0.20 |

| This compound | TBD | TBD |

Antimicrobial Activity

In vitro studies have indicated that this compound possesses antibacterial properties against several strains of bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Comparative Analysis with Similar Compounds

To better understand the potential of this compound, it is useful to compare it with other structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Fluoro-4-iodo-6-methoxypyridine | Iodine substitution | Different reactivity patterns |

| 2-Acetyl-6-methoxypyridine | Acetyl group instead of difluorobenzoyl | Varying biological profiles |

| 2-(Trifluoromethyl)benzamide | Trifluoromethyl substituent | Enhanced lipophilicity |

These comparisons highlight how variations in substituents can significantly alter biological activity and chemical reactivity.

Q & A

Basic: What are the established synthetic routes for 2-(2,4-Difluorobenzoyl)-6-methoxypyridine, and what key intermediates are involved?

Methodological Answer:

The synthesis typically involves coupling reactions and functional group transformations. Key steps include:

- Suzuki-Miyaura Coupling : Use of boronic acids (e.g., 2,3-difluoro-6-methoxyphenylboronic acid) with halogenated pyridines under palladium catalysis to form the biphenyl backbone .

- Nickel-Catalyzed Reductive Coupling : For constructing pyridine derivatives, as demonstrated in reductive coupling of 2-halomethylpyridines with nickel catalysts, which can stabilize intermediates and improve regioselectivity .

- Acylation : Introduction of the 2,4-difluorobenzoyl group via Friedel-Crafts acylation or nucleophilic substitution, often using acid chlorides in anhydrous conditions .

Key intermediates include halogenated pyridine precursors (e.g., 6-methoxy-2-bromopyridine) and boronic acid derivatives for cross-coupling steps .

Advanced: How can computational methods like DFT be utilized to predict the reactivity and electronic properties of this compound?

Methodological Answer:

Density Functional Theory (DFT) calculations are critical for:

- Electron Distribution Analysis : Mapping electrostatic potential surfaces to predict sites for electrophilic/nucleophilic attacks, particularly on the pyridine ring and fluorinated benzoyl group .

- Reaction Pathway Optimization : Modeling transition states for acylation or coupling steps to identify energy barriers and optimize catalyst selection (e.g., nickel vs. palladium) .

- Non-Covalent Interaction (NCI) Analysis : Assessing intermolecular interactions (e.g., hydrogen bonding with the methoxy group) to predict crystallization behavior or solubility .

Studies on analogous compounds highlight the importance of solvent effects and substituent electronegativity in DFT models .

Basic: What spectroscopic techniques are most effective for characterizing the structure of this compound?

Methodological Answer:

- NMR Spectroscopy :

- X-ray Crystallography : Resolves molecular geometry, dihedral angles between pyridine and benzoyl groups, and hydrogen-bonding networks, as shown in related spirocyclic pyridine derivatives .

- FT-IR : Confirms carbonyl (C=O, ~1680 cm⁻¹) and methoxy (C-O, ~1250 cm⁻¹) functional groups .

Advanced: What strategies are recommended for resolving contradictions in reaction yields during the synthesis of derivatives?

Methodological Answer:

- Mechanistic Reassessment : Use kinetic isotope effects (KIEs) or deuterated solvents to identify rate-determining steps in electrophilic substitutions (e.g., nitration failures due to competing pathways, as seen in ) .

- Byproduct Analysis : Employ LC-MS or GC-MS to detect impurities (e.g., over-fluorinated byproducts) and adjust stoichiometry or reaction time .

- Catalyst Screening : Test alternative ligands (e.g., chiral phosphine ligands) to improve selectivity in coupling reactions, as demonstrated in nickel-catalyzed systems .

Advanced: How can impurity profiling and quantification be performed for this compound in pharmaceutical research?

Methodological Answer:

- HPLC with Charged Aerosol Detection (CAD) : Separates and quantifies structurally similar impurities (e.g., des-fluoro analogs or hydrolysis products) using gradient elution on C18 columns .

- NMR-Based Metabolomics : Identifies degradation products in stability studies by tracking fluorine or methoxy group shifts .

- Reference Standards : Use certified impurities (e.g., 4-(2,4-difluorobenzoyl)piperidine hydrochloride) to calibrate analytical methods and validate limits of detection (LOD) .

Basic: What are the common challenges in achieving regioselectivity during electrophilic aromatic substitution reactions on similar pyridine derivatives?

Methodological Answer:

- Steric Hindrance : The methoxy group at position 6 directs electrophiles to the less hindered position 4, but competing fluorination at position 2 requires careful control of reaction temperature and acid strength .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nitration regioselectivity, while protic solvents may favor side reactions .

- Directing Group Modifications : Temporary protection of the methoxy group (e.g., silylation) can redirect electrophiles to desired positions .

Advanced: What role does the difluorobenzoyl group play in the biological activity of related pharmaceutical compounds?

Methodological Answer:

- Enzyme Inhibition : The 2,4-difluorobenzoyl moiety in p38 MAP kinase inhibitors enhances binding affinity via hydrophobic interactions and fluorine-mediated hydrogen bonding with kinase active sites .

- Metabolic Stability : Fluorine atoms reduce oxidative metabolism, prolonging half-life, as evidenced in pharmacokinetic studies of related compounds .

- Crystallography Studies : Co-crystallization with target enzymes (e.g., p38 MAP kinase) reveals conformational stabilization of the benzoyl group in the ATP-binding pocket .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.